![molecular formula C37H36N4O9 B11834450 {4-[(2S)-N-[(1S)-1-carbamoylethyl]-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]phenyl}methyl 4-nitrophenyl carbonate](/img/structure/B11834450.png)
{4-[(2S)-N-[(1S)-1-carbamoylethyl]-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]phenyl}methyl 4-nitrophenyl carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-Val-Ala-PAB-PNP is a cleavable linker used in the synthesis of antibody-drug conjugates (ADCs). This compound is particularly valuable in the field of targeted cancer therapy, where it facilitates the delivery of cytotoxic drugs specifically to cancer cells. The compound’s structure includes a fluorenylmethyloxycarbonyl (Fmoc) group, valine (Val), alanine (Ala), para-aminobenzyloxycarbonyl (PAB), and para-nitrophenyl (PNP) ester.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Val-Ala-PAB-PNP involves multiple steps, starting with the protection of amino acids and the formation of peptide bonds. The Fmoc group is used to protect the amino group of valine, while the carboxyl group is activated using a coupling reagent to form a peptide bond with alanine. The PAB group is then introduced, followed by the attachment of the PNP ester. The final product is purified using chromatographic techniques to achieve high purity .
Industrial Production Methods
Industrial production of Fmoc-Val-Ala-PAB-PNP follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers and large-scale purification systems to ensure consistency and high yield. The reaction conditions are optimized to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Fmoc-Val-Ala-PAB-PNP undergoes several types of chemical reactions, including:
Cleavage Reactions: The Fmoc group can be removed under basic conditions to expose the free amine group for further conjugation.
Hydrolysis: The PNP ester can be hydrolyzed to release the active drug in the target cell.
Common Reagents and Conditions
Fmoc Deprotection: Piperidine in dimethylformamide (DMF) is commonly used to remove the Fmoc group.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the PNP ester.
Major Products Formed
Fmoc Deprotection: The major product is the free amine of valine.
Hydrolysis: The major product is the active drug released from the PNP ester.
Scientific Research Applications
Fmoc-Val-Ala-PAB-PNP is widely used in scientific research, particularly in the development of ADCs for targeted cancer therapy. Its cleavable nature allows for the controlled release of cytotoxic drugs within cancer cells, minimizing damage to healthy tissues . Additionally, it is used in the study of protease activity and the development of enzyme-responsive drug delivery systems.
Mechanism of Action
The mechanism of action of Fmoc-Val-Ala-PAB-PNP involves its cleavage by specific enzymes, such as cathepsin B, which is overexpressed in cancer cells. Upon cleavage, the PNP ester is hydrolyzed, releasing the active drug within the target cell. This targeted delivery enhances the efficacy of the drug while reducing systemic toxicity .
Comparison with Similar Compounds
Similar Compounds
Fmoc-Val-Cit-PABC-PNP: Another cleavable linker used in ADCs, known for its stability and efficient drug release.
Fmoc-Val-Ala-PABC-PNP: Similar to Fmoc-Val-Ala-PAB-PNP but with different linker chemistry.
Uniqueness
Fmoc-Val-Ala-PAB-PNP is unique due to its specific cleavage by cathepsin B and its efficient release of the active drug. Its structure allows for precise control over drug delivery, making it a valuable tool in targeted cancer therapy .
Properties
Molecular Formula |
C37H36N4O9 |
|---|---|
Molecular Weight |
680.7 g/mol |
IUPAC Name |
[4-[[(2S)-1-amino-1-oxopropan-2-yl]-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate |
InChI |
InChI=1S/C37H36N4O9/c1-22(2)33(39-36(44)48-21-32-30-10-6-4-8-28(30)29-9-5-7-11-31(29)32)35(43)40(23(3)34(38)42)25-14-12-24(13-15-25)20-49-37(45)50-27-18-16-26(17-19-27)41(46)47/h4-19,22-23,32-33H,20-21H2,1-3H3,(H2,38,42)(H,39,44)/t23-,33-/m0/s1 |
InChI Key |
QJUKCRRILOLECU-WYOOIXGGSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N)N(C1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])C(=O)[C@H](C(C)C)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Canonical SMILES |
CC(C)C(C(=O)N(C1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])C(C)C(=O)N)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


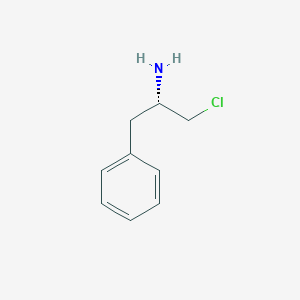
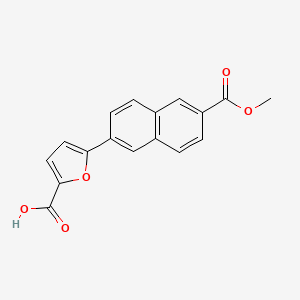
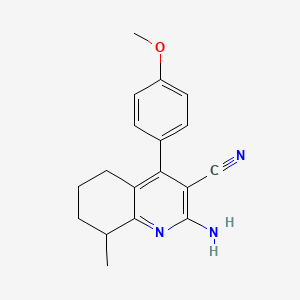
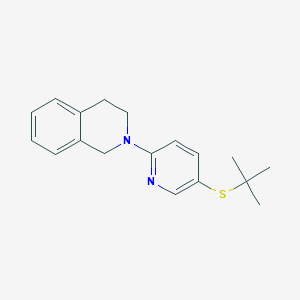

![N,N-Dimethyl-9-[(2-nitrophenyl)methyl]-9H-purin-6-amine](/img/structure/B11834405.png)
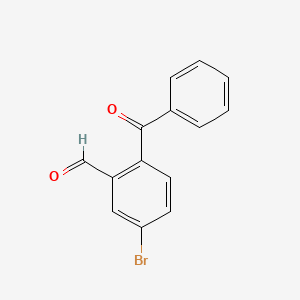
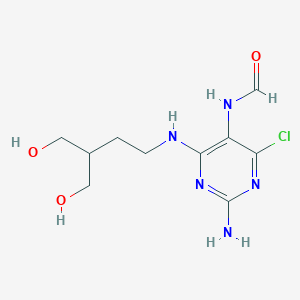
![(1R,3R,4R,5S)-4-azido-2-hydroxy-6,8-dioxabicyclo[3.2.1]octan-3-yl acetate](/img/structure/B11834431.png)





